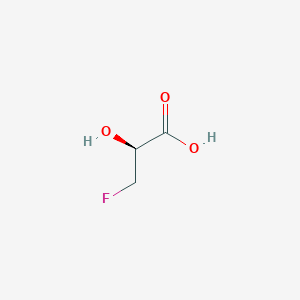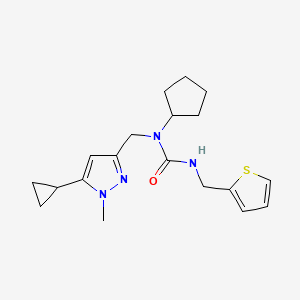
2-(2-メトキシエトキシ)イソニコチンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyethoxy)isonicotinamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. It is characterized by the presence of a methoxyethoxy group attached to the isonicotinamide structure, which contributes to its unique chemical properties.
科学的研究の応用
2-(2-Methoxyethoxy)isonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
It is structurally similar to isonicotinamide , which is known to interact with several targets, including ADP-ribosyl cyclase 2 and exotoxin A . These targets play crucial roles in various biological processes, including cellular metabolism and immune response .
Mode of Action
Isonicotinamide is known to bind to its targets and modulate their activity . The specific changes resulting from this interaction would depend on the nature of the target and the context of the biological system.
Biochemical Pathways
Isonicotinamide, a structurally similar compound, has been shown to influence pathways related to cellular metabolism and immune response . The downstream effects of these pathway modulations can include changes in cellular energy production, immune cell activity, and other cellular functions .
Result of Action
Based on its structural similarity to isonicotinamide, it may have similar effects, such as modulating cellular metabolism and immune response .
生化学分析
Biochemical Properties
It is known that isonicotinamide, a derivative of nicotinamide, has been used in the pharmaceutical industry
Cellular Effects
Studies on isonicotinamide have shown that it can extend the lifespan of yeast cells by perturbing nucleotide metabolism . It’s unclear if 2-(2-Methoxyethoxy)isonicotinamide has similar effects on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Isonicotinamide has been shown to form specific polymorphic forms in certain solvents, driven by hydrogen bonding in solution . Whether 2-(2-Methoxyethoxy)isonicotinamide shares similar properties is yet to be determined.
Temporal Effects in Laboratory Settings
A study on 2-methoxyethanol showed hematological recovery after exposure reduction , suggesting potential temporal effects of related compounds.
Dosage Effects in Animal Models
Isonicotinamide has been shown to have protective effects against abdominal aortic aneurysm in mice .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions . Whether 2-(2-Methoxyethoxy)isonicotinamide is involved in these pathways is yet to be determined.
Transport and Distribution
Active transport is known to be selective and may involve transport against a concentration gradient .
Subcellular Localization
Rna localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)isonicotinamide typically involves the reaction of isonicotinamide with 2-(2-methoxyethoxy)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(2-Methoxyethoxy)isonicotinamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the compound. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2-Methoxyethoxy)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
類似化合物との比較
Similar Compounds
- N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide
- 2-(2-methoxyethoxy)-N-(1-phenylethyl)isonicotinamide
Uniqueness
2-(2-Methoxyethoxy)isonicotinamide is unique due to its specific methoxyethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, differentiating it from other similar compounds.
特性
IUPAC Name |
2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-4-5-14-8-6-7(9(10)12)2-3-11-8/h2-3,6H,4-5H2,1H3,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOYCTJIOFKMNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
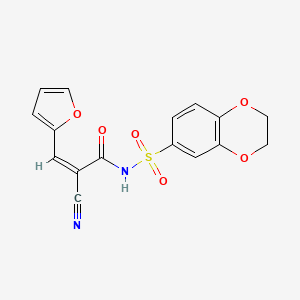

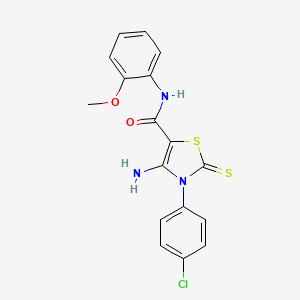



![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2412838.png)
![5-(hydroxymethyl)-N-(3-methoxyphenyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2412839.png)

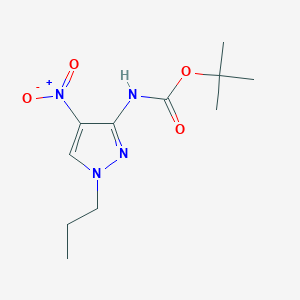
![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2412844.png)
![[2-(1-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B2412845.png)
